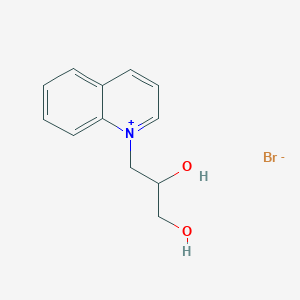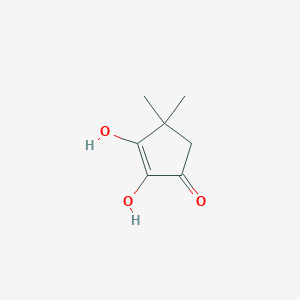![molecular formula C12H11N5S B12565117 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile CAS No. 143469-45-8](/img/structure/B12565117.png)
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with 2,3-dichloropyrazine followed by the introduction of amino groups and a nitrile group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5,6-Diamino-3-[(4-chlorophenyl)sulfanyl]pyrazine-2-carbonitrile
- 5,6-Diamino-3-[(4-fluorophenyl)sulfanyl]pyrazine-2-carbonitrile
- 5,6-Diamino-3-[(4-bromophenyl)sulfanyl]pyrazine-2-carbonitrile
Uniqueness
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity or potency in medicinal chemistry.
特性
CAS番号 |
143469-45-8 |
|---|---|
分子式 |
C12H11N5S |
分子量 |
257.32 g/mol |
IUPAC名 |
5,6-diamino-3-(4-methylphenyl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H11N5S/c1-7-2-4-8(5-3-7)18-12-9(6-13)16-10(14)11(15)17-12/h2-5H,1H3,(H2,14,16)(H2,15,17) |
InChIキー |
QNTSFVNGMPMGBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(N=C(C(=N2)N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
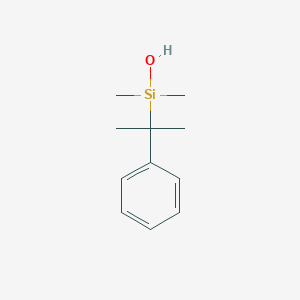
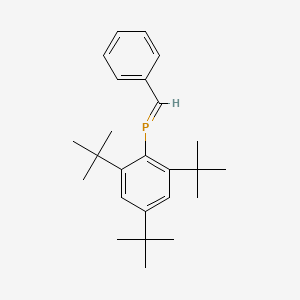
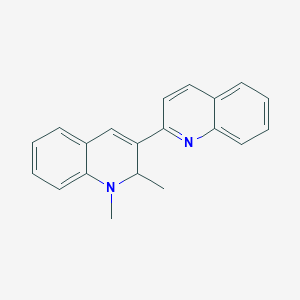
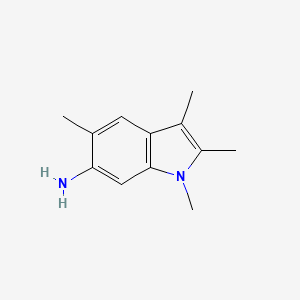
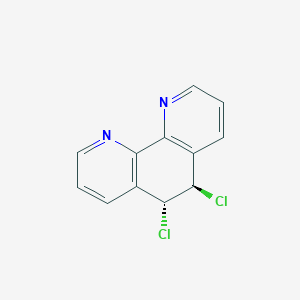
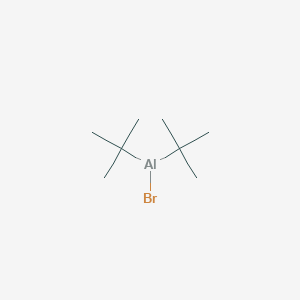
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

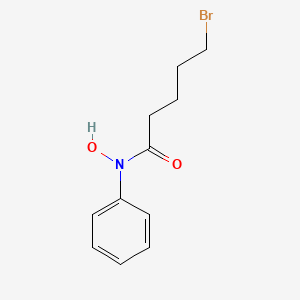
![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
